molecular formula C25H24N6O2 B12047318 3-((3,4-DI-ME-Phenoxy)ME)N'-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide CAS No. 478252-02-7

3-((3,4-DI-ME-Phenoxy)ME)N'-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide

Cat. No.: B12047318
CAS No.: 478252-02-7
M. Wt: 440.5 g/mol
InChI Key: DPWAOTKQNHDYHV-ZXVVBBHZSA-N
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Preparation Methods

The synthesis of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the phenoxy and tetraazolyl intermediates, followed by their condensation with benzohydrazide under specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

Mechanism of Action

The mechanism of action of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide include other benzohydrazide derivatives and phenoxy compounds. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide lies in its combination of phenoxy and tetraazolyl groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

478252-02-7

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C25H24N6O2/c1-17-10-11-24(12-18(17)2)33-15-20-6-4-8-22(13-20)25(32)28-27-19(3)21-7-5-9-23(14-21)31-16-26-29-30-31/h4-14,16H,15H2,1-3H3,(H,28,32)/b27-19+

InChI Key

DPWAOTKQNHDYHV-ZXVVBBHZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)N4C=NN=N4)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=C(C)C3=CC(=CC=C3)N4C=NN=N4)C

Origin of Product

United States

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